- ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(15), 2622-2626

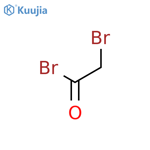

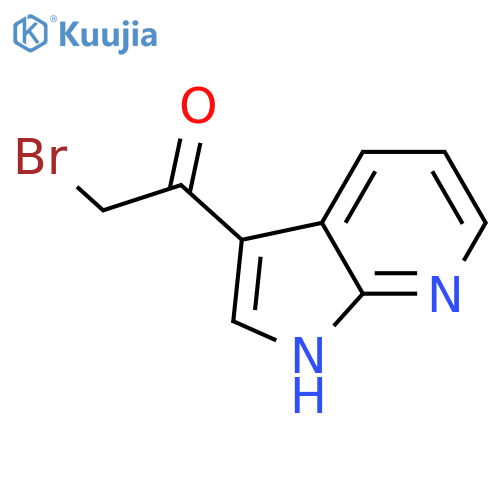

Cas no 90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone)

90929-73-0 structure

商品名:2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone 化学的及び物理的性質

名前と識別子

-

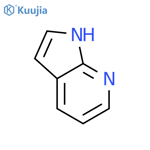

- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

- 3-bromoacetyl-7-azaindole

- ETHANONE, 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-

- 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHAN-1-ONE

- 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone

- 3-bromoacetylindole

- 1H-Pyrrolo[2,3-b]pyridine, ethanone deriv. (ZCI)

- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (ACI)

- 2-Bromo-1-[1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one

- 2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone

-

- インチ: 1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)

- InChIKey: HRNCQDZUEOUQJP-UHFFFAOYSA-N

- ほほえんだ: O=C(CBr)C1C2C(=NC=CC=2)NC=1

計算された属性

- せいみつぶんしりょう: 134.04800

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- ひょうめんでんか: 0

- 互変異性体の数: 7

じっけんとくせい

- 密度みつど: 1.71

- ゆうかいてん: 280-282 ºC

- PSA: 48.91000

- LogP: 1.26850

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120360-1.0g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |

90929-73-0 | 95% | 1g |

$589.0 | 2023-06-08 | |

| Chemenu | CM149552-1g |

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |

90929-73-0 | 95%+ | 1g |

$656 | 2024-07-20 | |

| TRC | B800670-100mg |

2-Bromo-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)ethanone |

90929-73-0 | 100mg |

$ 365.00 | 2022-06-06 | ||

| Enamine | EN300-120360-100mg |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |

90929-73-0 | 95.0% | 100mg |

$205.0 | 2023-10-03 | |

| Enamine | EN300-120360-1000mg |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |

90929-73-0 | 95.0% | 1000mg |

$589.0 | 2023-10-03 | |

| 1PlusChem | 1P00H2NP-1g |

Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |

90929-73-0 | 95% | 1g |

$690.00 | 2025-02-28 | |

| 1PlusChem | 1P00H2NP-10g |

Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |

90929-73-0 | 95% | 10g |

$3192.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074200-1g |

2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |

90929-73-0 | 98% | 1g |

¥5374.00 | 2024-04-25 | |

| Enamine | EN300-120360-10000mg |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |

90929-73-0 | 95.0% | 10000mg |

$2532.0 | 2023-10-03 | |

| Aaron | AR00H2W1-2.5g |

Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |

90929-73-0 | 95% | 2.5g |

$1612.00 | 2025-01-24 |

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 50 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 10 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors, Chemical Biology & Drug Design, 2021, 98(6), 969-978

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux

1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux

1.3 Solvents: Water ; cooled

1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux

1.3 Solvents: Water ; cooled

リファレンス

- Synthesis and Antitumor Activity of 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles, ChemMedChem, 2011, 6(7), 1300-1309

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux

1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux

1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux

リファレンス

- Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analogues, Marine Drugs, 2015, 13(1), 460-492

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux

リファレンス

- Synthesis and antitumor activity of new thiazole nortopsentin analogs, Marine Drugs, 2016, 14(12), 226/1-226/18

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- Synthesis, antitumor activity and CDK1 inhibition of new thiazole nortopsentin analogues, European Journal of Medicinal Chemistry, 2017, 138, 371-383

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Reactivity of 1H-pyrrolo[2,3-b]pyridine. II. Synthesis of 3-(β-haloethyl)-7-azaindole, Journal of Heterocyclic Chemistry, 1984, 21(2), 421-3

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux

リファレンス

- Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models, Journal of Medicinal Chemistry, 2013, 56(17), 7060-7072

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Raw materials

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Preparation Products

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone 関連文献

-

1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone) 関連製品

- 1211519-60-6(2-(1,3-oxazol-2-yl)ethanol)

- 1211829-25-2(Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate)

- 1361530-04-2(4-Amino-2',3',4',5',6'-pentachloro-2,3,5,6-tetrafluorobiphenyl)

- 1804097-70-8(3-Bromo-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-1-one)

- 1279501-08-4(3-Bromo-7-(4-bromobenzoyl)indole)

- 2172494-31-2(1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1248328-71-3(5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1193387-90-4(2-[(4-Carbamothioylphenyl)amino]acetic acid)

- 920262-76-6(3,3-diphenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)propan-1-one)

- 1428330-92-0(H-L-Lys(Cyc)-OH*HCl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90929-73-0)2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone

清らかである:99%

はかる:1g

価格 ($):515.0